Arizonin B1
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Overview
Description
Arizonin B1 is a natural product found in Actinoplanes arizonaensis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Arizonin B1 has been a subject of interest in synthetic chemistry. Fernandes, Mulay, and Chavan (2013) reported a concise and efficient total synthesis of arizonins B1 and C1, utilizing a Dotz benzannulation reaction and oxa-Pictet–Spengler reaction for constructing key structural features. This research marks the first enantioselective synthesis of this compound, demonstrating its potential for further chemical studies (Fernandes, Mulay, & Chavan, 2013).
Biochemical Role of Vitamin B1 Derivatives
- Although directly related research on this compound is limited, broader studies on vitamin B1 and its derivatives provide context. For instance, Bunik, Tylicki, and Lukashev (2013) explored the metabolic regulation and potential drug design applications of thiamin diphosphate-dependent enzymes, highlighting the importance of vitamin B1 derivatives in metabolic processes and their therapeutic potential (Bunik, Tylicki, & Lukashev, 2013).
Potential Therapeutic Applications
- The exploration of vitamin B1 derivatives for therapeutic purposes, while not specifically focused on this compound, suggests a potential avenue for its application. Lonsdale (2006) reviewed the role of thiamine in modern nutrition and its implications for complementary alternative medicine, which might inform future research on this compound (Lonsdale, 2006).
Additional Research on Related Compounds
- Additional research on compounds related to this compound, such as thiamin and its derivatives, can provide further insights into the potential applications of this compound. Studies like those conducted by Martens, Barg, Warren, and Jahn (2002) on the microbial production of vitamin B12 and Ahn, Kim, and Lee (2005) on vitamin B1 as an activator of plant disease resistance offer valuable perspectives on the biochemical and therapeutic potentials of vitamin B derivatives (Martens et al., 2002); (Ahn, Kim, & Lee, 2005).
Properties
CAS No. |
108890-89-7 |
---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(11R,15R,17R)-4-hydroxy-5-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(18)24-17)14(19)7-3-4-8(22-2)15(20)12(7)16(11)21/h3-4,6,9,17,20H,5H2,1-2H3/t6-,9-,17+/m1/s1 |
InChI Key |
CLXIMNXZNQOXNS-WEWYWXMASA-N |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)OC)O |
Synonyms |
arizonin B1 arizonin-B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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